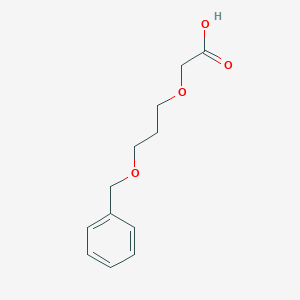

2-(3-(Benzyloxy)propoxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

2-(3-phenylmethoxypropoxy)acetic acid |

InChI |

InChI=1S/C12H16O4/c13-12(14)10-16-8-4-7-15-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14) |

InChI Key |

VMKRLTSWSPIEMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCOCC(=O)O |

Origin of Product |

United States |

Contextualization Within Benzyloxy Functionalized Organic Acids

To understand the utility of 2-(3-(Benzyloxy)propoxy)acetic acid, one must first consider its classification within the broader family of benzyloxy-functionalized organic acids. These compounds are characterized by two key functional groups: a carboxylic acid and a benzyloxy group (a benzyl (B1604629) ether).

The benzyloxy group is a cornerstone of synthetic organic chemistry, primarily serving as a protecting group for alcohols. The benzyl ether is stable under a wide variety of reaction conditions, such as acidic and basic hydrolysis, and many oxidizing and reducing environments. This stability allows chemists to perform reactions on other parts of the molecule without affecting the hydroxyl group it protects. Subsequently, the benzyl group can be readily removed through catalytic hydrogenation to reveal the original alcohol, ready for further transformation.

The carboxylic acid moiety is another highly versatile functional group. It can be readily converted into a wide array of other functionalities, including esters, amides, acid chlorides, and alcohols. This reactivity makes carboxylic acids fundamental starting points in the synthesis of numerous organic molecules.

This compound uniquely combines these features. It is structurally composed of a benzyl group protecting a primary alcohol, which is connected via a propoxy linker to an acetic acid moiety. This specific arrangement of a protected alcohol and a reactive carboxylic acid within the same molecule makes it a bifunctional linker, enabling chemists to introduce a specific three-carbon chain with a terminal hydroxyl group into a target molecule in a controlled, stepwise manner. Other related compounds include (Benzyloxy)acetic acid and 3-(Benzyloxy)propanoic acid, which feature different spacer lengths between the core functional groups. nih.govsigmaaldrich.com

Table 1: Physicochemical Properties of this compound cymitquimica.combldpharm.com

| Property | Value |

| CAS Number | 1856806-29-5 |

| Molecular Formula | C12H16O4 |

| Molecular Weight | 224.25 g/mol |

| MDL Number | MFCD31555525 |

Significance As a Synthetic Building Block and Intermediate

Established Synthetic Routes to this compound

The most common and established routes to synthesize the title compound involve a logical, stepwise assembly of its fragments. These methods are characterized by the initial formation of the ether backbone, followed by the generation or modification of the terminal functional group to yield the carboxylic acid.

A cornerstone of the synthesis is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. In this context, it is used to connect the benzyloxypropyl group with the acetic acid precursor. The reaction typically involves deprotonating the key intermediate, 3-(benzyloxy)-1-propanol, with a strong base such as sodium hydride (NaH) to form the corresponding sodium alkoxide. This highly reactive nucleophile then undergoes an SN2 reaction with an ethyl haloacetate, such as ethyl bromoacetate (B1195939). This step simultaneously forms the second ether bond and introduces the ester group, which serves as a precursor to the final carboxylic acid.

An analogous etherification strategy is employed in the synthesis of related compounds, where a chlorinated starting material is coupled with an alcohol in the presence of a base like potassium hydroxide (B78521) beilstein-journals.org.

The final step in the most common synthetic sequence is the conversion of the terminal ester group into a carboxylic acid. The product from the etherification step, ethyl 2-(3-(benzyloxy)propoxy)acetate, is subjected to saponification. This hydrolysis reaction is typically carried out by heating the ester in the presence of an aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. Subsequent acidification of the resulting carboxylate salt with a strong acid, like hydrochloric acid (HCl), protonates the salt to yield the final product, this compound google.com.

Alternative approaches for forming carboxylic acids include the oxidation of a primary alcohol. If 2-(3-(benzyloxy)propoxy)ethanol were synthesized, it could be oxidized to the corresponding carboxylic acid. Similarly, reacting an alkoxide with chloroacetic acid in the presence of a base can directly form the carboxylate salt nih.gov.

| Step | Reaction | Description |

| 1 | Etherification (Williamson Synthesis) | 3-(Benzyloxy)-1-propanol is reacted with a base (e.g., NaH) and then with ethyl bromoacetate to form ethyl 2-(3-(benzyloxy)propoxy)acetate. |

| 2 | Hydrolysis (Saponification) | The resulting ester is hydrolyzed with a base (e.g., NaOH) followed by an acid workup to yield this compound. google.com |

This sequence is efficient as it utilizes common and high-yielding organic reactions to assemble the target molecule from more readily available precursors.

Precursor Chemistry and Intermediate Compounds for this compound

The crucial intermediate, 3-(benzyloxy)-1-propanol, is itself synthesized via an etherification reaction. A common and effective method involves the reaction of 1,3-propanediol (B51772) with benzyl (B1604629) chloride. chemicalbook.com In this procedure, 1,3-propanediol acts as both the reactant and the solvent, and a base like potassium hydroxide (KOH) is used to deprotonate one of the hydroxyl groups, facilitating the nucleophilic attack on the benzyl chloride. This method selectively produces the mono-benzylated product. chemicalbook.com

Table 2: Synthesis of the Intermediate 3-Benzyloxy-1-propanol

| Reactant 1 | Reactant 2 | Reagent | Temperature | Reaction Time | Yield | Reference |

| 1,3-Propanediol | Benzyl Chloride | Potassium Hydroxide (KOH) | 130°C | 2 hours | 77% | chemicalbook.com |

General methods for preparing benzylic alcohols and halides, which are foundational precursors, include C-H oxidation of substituted toluenes and decarboxylative hydroxylation of carboxylic acids. nih.govacs.orgresearchgate.net Benzylic halides can be formed from the corresponding alcohols using reagents like tosyl chloride, which can lead to chlorides under certain conditions. researchgate.net

The three-carbon propyl chain in the target molecule originates from simple and commercially available C3 building blocks. The most direct precursor for the synthesis described is 1,3-propanediol. This diol provides the propyl backbone and the two hydroxyl groups, one of which is etherified with a benzyl group and the other of which is ultimately converted into the ether linkage with the acetic acid moiety.

Optimization Strategies in the Synthesis of this compound

The primary strategy to enhance the yield and selectivity in the synthesis of this compound revolves around the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.combyjus.comwikipedia.org To maximize the yield of the desired ether and minimize side reactions, such as elimination, the choice of reactants is critical.

Table 1: Factors Influencing Yield and Selectivity in Williamson Ether Synthesis

| Factor | Influence on Yield and Selectivity | Rationale |

| Nature of the Alkyl Halide | Primary halides give the best yields and selectivity. masterorganicchemistry.comwikipedia.org | SN2 reaction is favored. Secondary and tertiary halides lead to competing elimination reactions. wikipedia.org |

| Strength of the Base | A strong base (e.g., NaH) is required to fully deprotonate the alcohol, driving the reaction forward. masterorganicchemistry.com | Ensures a high concentration of the nucleophilic alkoxide. |

| Reaction Temperature | Moderate temperatures are generally preferred. | Higher temperatures can favor the competing elimination reaction. |

| Steric Hindrance | Less sterically hindered reactants lead to higher yields. wikipedia.org | The SN2 reaction mechanism is sensitive to steric bulk around the reaction center. |

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates and outcomes. For the Williamson ether synthesis, polar aprotic solvents are generally the most effective.

In the synthesis of related benzyloxy-containing compounds, various solvent systems have been evaluated. For instance, in the benzylation of alcohols, solvents like toluene (B28343) and trifluorotoluene have been employed. libretexts.org Trifluorotoluene has been noted as a "green" solvent alternative and can be advantageous in cases where the substrate is sensitive to Friedel-Crafts benzylation, a potential side reaction with toluene. libretexts.org For the Williamson ether synthesis, common solvents include acetonitrile (B52724) and N,N-dimethylformamide (DMF). byjus.com The selection of the optimal solvent depends on the specific substrates and reaction conditions.

Table 2: Common Solvents for Williamson Ether Synthesis and Related Reactions

| Solvent | Type | Rationale for Use | Potential Drawbacks |

| Toluene | Nonpolar | Inexpensive and common. libretexts.org | Can undergo Friedel-Crafts side reactions. libretexts.org |

| Trifluorotoluene | Nonpolar | "Green" alternative to dichloromethane, less prone to side reactions. libretexts.org | More expensive than toluene. libretexts.org |

| Acetonitrile | Polar Aprotic | Good for SN2 reactions, dissolves many organic salts. byjus.com | Can be toxic. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High boiling point allows for a wide range of reaction temperatures, excellent solvating power. byjus.com | Difficult to remove, can decompose at high temperatures. |

Reaction temperature and duration are also key variables. The Williamson ether synthesis is typically conducted at temperatures ranging from 50-100 °C, with reaction times of 1-8 hours. byjus.com Careful monitoring of the reaction progress, for example by thin-layer chromatography (TLC), is essential to determine the optimal reaction time and prevent the formation of byproducts.

Analogous Synthetic Approaches for Related Benzyloxy-Containing Acetic Acid Derivatives

The synthetic principles outlined for this compound are applicable to a wide range of related benzyloxy-containing acetic acid derivatives. The literature provides numerous examples of such syntheses, which serve as valuable references for optimizing the synthesis of the target compound.

For example, the synthesis of (R)-2-benzyloxypropionic acid has been reported, involving the reaction of R-methyl lactate (B86563) with a benzyl halide in the presence of a base. google.com This highlights a similar strategy of ether formation followed by modification of the functional group. Another related compound, (benzyloxy)acetic acid, is a monocarboxylic acid where the hydroxy group of benzyl alcohol is replaced by a carboxymethoxy group. nih.gov

The synthesis of aceclofenac (B1665411) benzyl ester involves the reaction of diclofenac (B195802) with benzyl bromoacetate in DMF. byjus.com Although the core structure is different, this reaction exemplifies the formation of a benzyloxycarbonylmethyl group, which is structurally related to the target molecule.

Furthermore, the synthesis of various substituted benzyloxybenzoic acid derivatives has been described, often involving the reaction of a hydroxybenzoic acid with a benzyl halide in the presence of a base like potassium carbonate in a solvent such as acetone. mdpi.com These examples underscore the versatility of the Williamson ether synthesis and related alkylation reactions in preparing a diverse array of benzyloxy-containing carboxylic acids.

The study of these analogous syntheses provides a robust framework for developing and optimizing a reliable synthetic route to this compound, allowing for the systematic evaluation of different bases, solvents, and reaction conditions to achieve the desired product with high yield and purity.

Chemical Reactivity and Derivatization of 2 3 Benzyloxy Propoxy Acetic Acid

Carboxylic Acid Functional Group Transformations

The terminal carboxylic acid group is readily transformed into a variety of other functional groups, most notably esters, amides, and alcohols.

The conversion of the carboxylic acid to an ester or an amide is a common strategy in synthetic organic chemistry.

Esterification can be accomplished through several methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using sulfuric acid as a catalyst), is a viable route. For more sensitive substrates or to achieve milder reaction conditions, coupling reagents are frequently employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an ester by activating the carboxylic acid.

Amidation reactions to form amides also rely on the activation of the carboxylic acid. rsc.org Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used to promote the coupling of the carboxylic acid with a primary or secondary amine. biosynth.com This method is known for its efficiency and mild conditions, which helps to prevent unwanted side reactions.

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reactant | Common Reagents | Product Type |

| Esterification | Alcohol | H₂SO₄ (catalyst) | Ester |

| Esterification | Alcohol | DCC, DMAP | Ester |

| Amidation | Amine | EDC, HOBt | Amide |

| Amidation | Amine | POCl₃ | Amide |

The carboxylic acid functional group can be reduced to a primary alcohol, yielding 2-(3-(benzyloxy)propoxy)ethanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice for this reduction, typically carried out in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). Another option is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), which can offer greater selectivity in molecules with multiple reducible groups.

Table 2: Reagents for the Reduction of Carboxylic Acid

| Reagent | Typical Solvent | Product |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 2-(3-(benzyloxy)propoxy)ethanol |

| Borane-tetrahydrofuran (BH₃·THF) | Tetrahydrofuran (THF) | 2-(3-(benzyloxy)propoxy)ethanol |

Benzyloxy Ether Moiety Transformations

The benzyloxy group is a widely used protecting group for alcohols in organic synthesis due to its general stability and the various methods available for its removal. organic-chemistry.org

The most prevalent method for cleaving the benzyl (B1604629) ether is catalytic hydrogenolysis. youtube.comacs.org This reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.orgyoutube.comorganic-chemistry.org The reaction is typically performed in a protic solvent such as ethanol (B145695) or methanol (B129727) and results in the formation of the deprotected alcohol, 2-(3-hydroxypropoxy)acetic acid, and toluene (B28343) as a byproduct. organic-chemistry.orgyoutube.com This method is favored for its high yield and clean reaction profile.

The benzyl ether is robust and stable under a wide range of conditions, including many acidic and basic environments, which makes it a versatile protecting group. organic-chemistry.org While it can be cleaved by strong acids, this method is less common as it can lead to side reactions with other acid-sensitive functional groups. organic-chemistry.org

A key advantage of the benzyl ether is the ability to remove it selectively. For example, it can be cleaved by hydrogenolysis while other functional groups that are sensitive to reduction, such as alkenes or alkynes, might be affected. acs.org However, certain reagents allow for selective debenzylation in the presence of other reducible groups. organic-chemistry.orgorganic-chemistry.org For instance, visible-light-mediated oxidative debenzylation has emerged as a method that offers orthogonality to traditional hydrogenolysis. researchgate.netnih.gov This selectivity is crucial in complex, multi-step synthetic sequences.

Table 3: Deprotection Methods for Benzyl Ethers

| Method | Reagent(s) | Product | Key Feature |

| Catalytic Hydrogenolysis | H₂, Pd/C | Alcohol + Toluene | Most common and efficient method. organic-chemistry.orgyoutube.com |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Alcohol | Mild conditions, tolerates various functional groups. organic-chemistry.org |

| Oxidative Cleavage | DDQ, visible light | Alcohol | Orthogonal to reductive methods. researchgate.netnih.gov |

Propoxy Chain Modifications

The propoxy chain, consisting of a three-carbon alkyl ether linkage, is the most chemically inert portion of the 2-(3-(Benzyloxy)propoxy)acetic acid molecule. Direct modification of this saturated alkyl chain is challenging and generally not a primary synthetic strategy. Reactions targeting the C-H bonds of the propoxy group would require harsh, radical conditions that would likely be unselective and lead to the decomposition of the other functional groups present in the molecule.

Therefore, any desired modifications or functionalization of the propoxy backbone are typically introduced during the synthesis of the molecule itself, by starting with a pre-functionalized three-carbon building block, rather than by attempting a direct transformation on the final compound.

Functionalization of Aliphatic Carbons

The aliphatic carbons in the propoxy chain of this compound are generally unreactive towards many chemical transformations due to the stability of C-C and C-H single bonds. However, functionalization could potentially be achieved under specific and often harsh reaction conditions.

Potential Functionalization Reactions:

| Position | Potential Reaction | Reagents and Conditions (Hypothetical) | Expected Product(s) |

| α-carbon to the carboxylic acid | Halogenation (Hell-Volhard-Zelinsky reaction) | Br₂, PBr₃ | 2-Bromo-2-(3-(benzyloxy)propoxy)acetic acid |

| Propoxy chain carbons | Free-radical halogenation | NBS, light/heat | A mixture of brominated isomers |

NBS: N-Bromosuccinimide

It is important to note that free-radical halogenation would likely result in a mixture of products due to the similar reactivity of the C-H bonds along the propylene (B89431) chain, making selective functionalization challenging.

Oxidative and Reductive Transformations within the Chain

The benzylic position of the molecule is the most susceptible to oxidative cleavage. The carboxylic acid group is amenable to reduction.

Oxidative Transformations:

The benzylic ether linkage is prone to oxidative cleavage under various conditions, which would lead to the deprotection of the benzyl group.

| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Products |

| Hydrogenolysis | H₂, Pd/C | 3-(Hydroxypropoxy)acetic acid and Toluene |

| Oxidative Cleavage | DDQ, CAN | 3-(Hydroxypropoxy)acetic acid and Benzaldehyde |

DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone; CAN: Ceric ammonium (B1175870) nitrate

Reductive Transformations:

The carboxylic acid is the primary site for reduction. The ether linkages are generally stable to most reducing agents, except under very harsh conditions.

| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Product |

| Reduction of Carboxylic Acid | LiAlH₄ followed by H₃O⁺ workup | 2-(3-(Benzyloxy)propoxy)ethanol |

| Reduction of Carboxylic Acid | BH₃·THF | 2-(3-(Benzyloxy)propoxy)ethanol |

LiAlH₄: Lithium aluminum hydride; BH₃·THF: Borane tetrahydrofuran complex

Reactivity Profiling of the Oxygen-Containing Linkages

The two ether linkages in this compound exhibit different reactivities. The benzylic ether is more reactive due to the stability of the resulting benzyl carbocation or radical intermediate upon cleavage.

Ether Cleavage Reactions:

| Ether Linkage | Reagents and Conditions (Hypothetical) | Expected Products | Cleavage Mechanism |

| Benzyl Ether | Strong acids (e.g., HBr, HI) | 3-(Hydroxypropoxy)acetic acid and Benzyl bromide/iodide | S_N_1 or S_N_2 |

| Aliphatic Ether | Very strong acids (e.g., concentrated HI, heat) | 3-Hydroxypropan-1-ol and Glycolic acid (further reaction likely) | S_N_2 |

Cleavage of the aliphatic ether would require significantly more forcing conditions than the cleavage of the benzylic ether. Under conditions typically used for benzyl ether deprotection, the aliphatic ether would likely remain intact.

Structural Modifications and Analog Design of 2 3 Benzyloxy Propoxy Acetic Acid

Systematic Structural Alterations of the Benzyloxy Substituent

The benzyloxy group is a primary site for modification to explore structure-activity relationships (SAR), influencing factors such as binding affinity, selectivity, and metabolic stability.

The electronic and steric properties of the phenyl ring can be systematically altered by introducing various substituents. The nature and position of these substituents can profoundly impact the molecule's interaction with its biological target. For instance, quantitative structure-activity relationship (QSAR) studies on related benzyloxyacetic acid derivatives have shown that the potency of compounds can be positively correlated with the hydrophobicity (π) and electronic parameters (σ) of substituents on the benzene (B151609) ring. nih.gov

Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) can increase electron density in the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a receptor. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halides (-Cl, -F) can decrease electron density and may favor interactions with electron-rich domains. The position of these substituents (ortho, meta, or para) is also critical in determining the biological activity.

Table 1: Hypothetical Aromatic Ring Substitutions and Their Predicted Impact

| Position | Substituent | Electronic Effect | Predicted Impact on Activity |

| para | -OCH₃ | Electron-donating | Potentially increased affinity |

| para | -Cl | Electron-withdrawing | May alter selectivity |

| meta | -CF₃ | Strong electron-withdrawing | Could enhance metabolic stability |

| ortho | -CH₃ | Electron-donating/Steric bulk | May influence binding conformation |

Note: The predicted impacts in this table are based on general principles observed in related chemical series and are for illustrative purposes.

Modifications of the Propyl Spacer Chain

The three-carbon propyl chain provides a specific spatial relationship between the benzyloxy and acetic acid termini. Altering its characteristics can fine-tune the molecule's fit within a binding site.

Varying the length of the alkyl chain can directly impact how well the terminal functional groups are positioned for optimal interaction with a biological target. Shortening the chain to an ethoxy or lengthening it to a butoxy spacer would systematically alter this distance. Studies on related alkoxy chain-containing compounds have demonstrated that chain length can significantly influence potency. nih.gov

Introducing branching, such as a methyl group on the propyl chain, would create chiral centers and introduce steric bulk. This can lead to stereoselective interactions with a target and may improve the compound's metabolic profile by hindering enzymatic degradation.

Table 2: Hypothetical Propyl Spacer Modifications and Their Potential Effects

| Modification | Description | Potential Effect |

| Ethoxy spacer | Shortening the chain by one carbon | Altered spatial orientation of terminal groups |

| Butoxy spacer | Lengthening the chain by one carbon | Increased flexibility and lipophilicity |

| 2-Methylpropyl | Introduction of a branch | Creation of a chiral center, potential for stereoselective binding |

Note: The potential effects in this table are based on general medicinal chemistry principles.

Replacing a methylene (B1212753) group within the propyl chain with a heteroatom like oxygen or nitrogen can introduce polarity and hydrogen bonding capacity. For instance, the synthesis of derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid highlights the utility of incorporating heteroatoms to modify the physicochemical properties of a molecule. mdpi.com

The introduction of a double or triple bond within the spacer chain would impart rigidity and a defined geometry to this part of the molecule, which could be beneficial for locking the compound into a bioactive conformation.

Derivatization at the Acetic Acid Terminus

The carboxylic acid group is a key pharmacophoric feature, often involved in critical ionic interactions with biological targets. However, it can also contribute to poor pharmacokinetic properties. Derivatization of this group is a common strategy to create prodrugs or to replace it with a bioisostere.

Esterification of the carboxylic acid to form methyl, ethyl, or benzyl (B1604629) esters can mask the polar carboxyl group, potentially improving membrane permeability. These esters can then be hydrolyzed in vivo by esterases to release the active parent acid. Similarly, conversion to primary or secondary amides can alter the hydrogen bonding properties and metabolic stability.

A more advanced strategy involves replacing the carboxylic acid with a bioisostere, a functional group with similar physicochemical properties that can maintain or improve biological activity while enhancing the drug-like properties of the molecule. Common bioisosteres for carboxylic acids include tetrazoles and acylsulfonamides, which have comparable acidity but can offer advantages in terms of metabolic stability and cell permeability. nih.gov The synthesis of tetrazole-containing analogs is a well-established strategy in medicinal chemistry to improve the pharmacokinetic profile of carboxylic acid-containing drug candidates.

Table 3: Examples of Acetic Acid Derivatization and Bioisosteric Replacement

| Derivative/Bioisostere | Structure | Rationale |

| Methyl Ester | -COOCH₃ | Prodrug approach to increase lipophilicity |

| Benzylamide | -CONHCH₂Ph | Enhance metabolic stability and alter H-bonding |

| Tetrazole | -CN₄H | Carboxylic acid bioisostere with improved metabolic stability |

| Acylsulfonamide | -CONHSO₂R | Carboxylic acid bioisostere with comparable pKa |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Molecules

The inherent functionalities of 2-(3-(Benzyloxy)propoxy)acetic acid make it a promising, though not yet widely documented, intermediate in the synthesis of intricate organic structures. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, while the benzyloxy group serves as a readily removable protecting group for a hydroxyl function, a common strategy in multi-step organic synthesis.

Precursor for Macrocycles and Polycyclic Systems

Theoretically, the carboxylic acid of this compound could be coupled with a terminal amine or alcohol on a separate molecule to form a long-chain precursor. Subsequent deprotection of the benzyl (B1604629) ether to reveal a hydroxyl group would provide the second reactive site for an intramolecular ring-closing reaction, thus forming a macrocycle. The flexible propoxy spacer could be advantageous in achieving the necessary conformation for efficient cyclization.

Building Block for Oligomers and Advanced Organic Scaffolds

In a similar vein to macrocycle synthesis, this compound could serve as a monomeric unit for the construction of oligomers and other advanced organic scaffolds. The carboxylic acid can be readily converted to other functional groups, such as esters or amides, allowing for the step-wise assembly of a molecular chain. The protected hydroxyl group within the benzyloxypropoxy moiety offers a latent site for further functionalization or for creating branched structures after deprotection. This dual functionality is a key feature for creating diverse and complex molecular architectures.

Utility in Polymer Chemistry and Functional Material Development

The development of novel polymers and functional materials often relies on the incorporation of monomers with specific functionalities. google.com The structure of this compound suggests its potential utility in this field, although specific examples are not prevalent in current literature.

Incorporation into Monomer Units

The carboxylic acid group of this compound allows it to be potentially incorporated into various polymer backbones, such as polyesters or polyamides, through condensation polymerization. google.mk The presence of the benzyloxy group would introduce a protected hydroxyl functionality along the polymer chain. Subsequent removal of the benzyl protecting group could yield a functionalized polymer with pendant hydroxyl groups. These hydroxyl groups could then be used to alter the polymer's properties, for instance, by increasing its hydrophilicity or by serving as grafting points for other molecules.

Modifying Agent for Surface Functionalization

The carboxylic acid group is a versatile anchor for modifying surfaces. researchgate.netrsc.org Carboxylic acids can be used to functionalize a variety of materials, including nanoparticles and self-assembled monolayers, to impart specific properties. researchgate.netstrath.ac.uk In this context, this compound could be employed to introduce a protected hydroxyl group onto a surface. After surface attachment via the carboxylic acid, the benzyl group can be cleaved to expose the hydroxyl group. This exposed hydroxyl group could then be used for further chemical modifications, enabling the creation of complex, multi-layered surface architectures for applications in sensing, catalysis, or biocompatible coatings.

Development of Ligands and Catalytic Auxiliaries (based on the benzyloxy motif)

The benzyloxy motif is a common feature in various ligands and catalytic auxiliaries used in transition metal-catalyzed reactions. While there is no specific documentation of this compound itself being used for this purpose, its structural components are relevant to ligand design. The ether oxygen atoms in the propoxy chain and the carboxylic acid group have the potential to coordinate with metal centers. The bulky benzyl group can also play a role in influencing the steric environment around a metal catalyst, which can be crucial for achieving high selectivity in chemical reactions. The development of new ligands is an active area of research, and molecules with the combination of functionalities present in this compound could be explored for the synthesis of novel catalytic systems.

Patent Landscape Analysis for Chemical Processes and Intermediate Compounds

While a direct patent landscape exclusively for "this compound" is not prominently available, an analysis of the patent literature for related and more complex molecules reveals its significance as a key intermediate in various synthetic processes. This section delves into the patent landscape by examining patents that likely utilize this compound or its close derivatives, shedding light on the chemical processes and other intermediate compounds involved.

The patent activity surrounding structurally similar compounds suggests a strong interest in benzyloxy-protected alkoxyacetic acid side chains, particularly in the fields of antiviral and prostaglandin (B15479496) synthesis. These patents, while not claiming "this compound" itself, provide a roadmap to its potential synthesis and application in the development of proprietary molecules.

A review of patents from major pharmaceutical and chemical companies indicates that the synthesis of complex active pharmaceutical ingredients often involves the use of specialized, non-commercially available building blocks. "this compound" fits the profile of such a building block, likely synthesized in-house for multi-step synthetic sequences.

The following table summarizes patents for compounds where a side chain structurally related to "this compound" is incorporated, suggesting its role as a crucial, albeit unpatented, intermediate.

Interactive Data Table: Patents Utilizing Structurally Related Side Chains

| Patent Number | Title | Assignee/Applicant | Key Intermediates/Reagents Mentioned | Therapeutic Area/Application |

| EP2495235B1 | Process for the synthesis of prostaglandins (B1171923) and intermediates thereof | Not specified | Benzyl protecting groups, cyclic lactones | Ocular hypertensive conditions, glaucoma |

| CA2934537A1 | Synthesis of an antiviral compound | Not specified | Benzyloxy, phenylethyloxy groups | Antiviral agents |

| CN1301702A | Intermediate of anti viral medicine, their preparation and use | Not specified | 1,3-benzyloxy-2-chlorine methoxy (B1213986) propane | Antiviral medicine (Ganciclovir) |

| EP1773767B1 | Synthesis of azo bonded immunoregulatory compounds | Biocon Limited | Benzyloxy as a protecting group for phenols | Immunoregulatory compounds |

| WO2019239319A1 | Glp-1 receptor agonists and uses thereof | Pfizer Inc. | (2S)-2-[(benzyloxy)methyl]oxetane | GLP-1 receptor agonists |

Detailed Research Findings

The patent literature points towards the use of benzyloxy-protected synthons in the construction of complex molecular architectures. For instance, in the synthesis of prostaglandin analogs, as alluded to in patents like EP2495235B1, protecting groups such as benzyl are crucial for masking reactive hydroxyl groups during multi-step sequences. The general strategy often involves the coupling of a protected side chain, similar in nature to "this compound," to a core scaffold.

In the realm of antiviral research, particularly concerning nucleoside and non-nucleoside analogs, the introduction of acyclic side chains is a common strategy to enhance biological activity. Patents such as CN1301702A, which describes intermediates for Ganciclovir, utilize benzyloxy-containing building blocks. The synthesis of these side chains often starts from simple, commercially available precursors that are then elaborated into more complex structures like "this compound."

The general synthetic route to "this compound" that can be inferred from these patents would likely involve the benzylation of 1,3-propanediol (B51772) to form 3-(benzyloxy)propan-1-ol. This intermediate would then be reacted with a protected form of glycolic acid, followed by deprotection to yield the final acid.

The following table outlines the key chemical compounds mentioned throughout this article.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(3-(Benzyloxy)propoxy)acetic acid, offering unambiguous confirmation of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (-CH₂-Ph) resonate as a singlet at approximately δ 4.5 ppm. The protons of the propoxy chain and the acetic acid moiety exhibit distinct signals, allowing for the complete assignment of the proton environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically observed around δ 170-180 ppm. The carbons of the benzene (B151609) ring resonate in the aromatic region (δ 127-138 ppm). The various sp³-hybridized carbons of the propoxy and benzyloxy groups appear at distinct chemical shifts in the upfield region of the spectrum. The specific chemical shifts are influenced by the electronic environment of each carbon atom. For instance, carbons attached to oxygen atoms are deshielded and appear at higher chemical shifts compared to simple alkyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10-12 (broad s) | ~175 |

| Methylene (B1212753) (-O-CH₂-COOH) | ~4.1 (s) | ~68 |

| Methylene (-O-CH₂-CH₂-) | ~3.6 (t) | ~70 |

| Methylene (-CH₂-CH₂-CH₂-) | ~1.9 (quint) | ~29 |

| Methylene (-CH₂-O-Benzyl) | ~3.5 (t) | ~69 |

| Benzylic (-CH₂-Ph) | ~4.5 (s) | ~73 |

| Aromatic (C₆H₅) | ~7.3 (m) | ~127-138 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent methylene protons in the propoxy chain, confirming their sequential arrangement. harvard.eduresearchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. rsc.org For example, the proton signal of the methylene group adjacent to the carboxylic acid will show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the benzylic protons and the carbons of the phenyl ring, as well as the adjacent oxygen-bearing carbon of the propoxy chain.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. pharmaffiliates.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₂H₁₆O₄), the expected exact mass is 224.1049 g/mol . cymitquimica.combldpharm.com HRMS can confirm this mass with high precision, typically to within a few parts per million (ppm), which provides strong evidence for the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways may involve the loss of the benzyl group, the carboxylic acid moiety, or cleavage of the ether linkages.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₄ | cymitquimica.combldpharm.com |

| Molecular Weight | 224.25 g/mol | cymitquimica.com |

| Exact Mass | 224.1049 | cymitquimica.combldpharm.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the characteristic vibrational modes of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700-1750 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-O stretching vibrations of the ether linkages and the carboxylic acid appear in the fingerprint region (typically 1000-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations are also observed. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netresearchgate.netanalyzeiq.comiastate.edursc.org The symmetric vibrations and non-polar bonds often give rise to strong Raman signals. For this compound, the symmetric stretching of the benzene ring and the C-C backbone would be prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 2500-3300 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1700-1750 |

| Ether (C-O-C) | C-O Stretch | 1000-1300 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for both the purification and analysis of this compound. bldpharm.comcnrs.fr Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is typically employed. A UV detector can be used for detection, as the benzyl group provides a chromophore. The purity of the compound can be determined by integrating the peak area of the main component and any impurities.

Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound usually needs to be derivatized (e.g., by esterification) to increase its volatility. GC can be used to assess purity and to detect any volatile impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions during the synthesis of this compound and to get a preliminary assessment of its purity. google.com A suitable solvent system allows for the separation of the product from starting materials and byproducts.

Table 4: Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 | Water/Acetonitrile or Methanol (B129727) (with acid) | UV | Purification, Purity Assessment |

| GC | Various (e.g., polysiloxane) | Inert gas (e.g., He, N₂) | FID, MS | Purity Assessment (after derivatization) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "this compound." The presence of a carboxylic acid group and a benzyl ether moiety dictates the selection of appropriate HPLC conditions.

A reversed-phase HPLC (RP-HPLC) method would be the most probable approach for the analysis of this compound. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For "this compound," the benzyloxy and propoxy groups provide sufficient hydrophobicity for retention on a C18 or C8 column.

The mobile phase would typically consist of a mixture of water and an organic modifier, such as acetonitrile or methanol. To ensure the proper ionization state of the carboxylic acid group and achieve good peak shape, the pH of the aqueous component of the mobile phase is often adjusted with an acid, such as formic acid, acetic acid, or phosphoric acid. A low pH suppresses the ionization of the carboxylic acid, leading to increased retention and more symmetrical peaks. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities with differing polarities.

Detection is a critical aspect of HPLC analysis. The presence of the benzene ring in the benzyloxy group makes "this compound" an excellent candidate for UV detection. The aromatic ring exhibits strong absorbance in the UV region, typically around 254 nm. For higher sensitivity and selectivity, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. In the absence of a chromophore, or for trace-level analysis, coupling the HPLC system to a mass spectrometer (LC-MS) would provide unparalleled sensitivity and structural information.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Coupling

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Direct GC analysis of carboxylic acids like "this compound" can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet and column. lmaleidykla.ltcolostate.edu To overcome these limitations, a derivatization step is typically employed to convert the carboxylic acid into a more volatile and less polar derivative. lmaleidykla.ltcolostate.edu

The most common derivatization strategy for carboxylic acids is esterification, which converts the -COOH group into an ester. colostate.edu This can be achieved using various reagents, such as diazomethane, or by reaction with an alcohol in the presence of an acid catalyst. Another prevalent method is silylation, where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.ltusherbrooke.ca This derivatization significantly increases the volatility of the analyte, making it amenable to GC analysis. lmaleidykla.lt

Once derivatized, the compound can be separated on a GC column. A mid-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), would be suitable for separating the derivatized "this compound" from other components. The oven temperature program would be optimized to ensure good resolution and peak shape.

The most common detector for general-purpose GC analysis is the Flame Ionization Detector (FID), which provides high sensitivity for organic compounds. However, for unambiguous identification, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the gold standard. GC-MS provides both retention time data and a mass spectrum for each eluting peak. The mass spectrum is a molecular fingerprint that can be used to confirm the identity of the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.

Hypothetical GC-MS Method Parameters for the TMS-Derivative:

| Parameter | Condition |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. A key aspect of this is conformational analysis, which involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt due to the rotation around its single bonds. For 2-(3-(Benzyloxy)propoxy)acetic acid, with its flexible propoxy and acetic acid chains, a multitude of conformers with varying energy levels would be expected.

A thorough conformational analysis would typically involve systematic or stochastic searches of the conformational space to locate low-energy structures. These studies are crucial as the three-dimensional shape of a molecule often dictates its physical properties and biological activity.

Despite the utility of these methods, a comprehensive search of scientific literature reveals a lack of specific studies on the molecular modeling and detailed conformational analysis of this compound.

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can provide valuable information such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

Furthermore, these methods can be used to calculate the energetics of chemical reactions, including reaction energies and activation barriers. For this compound, this could involve studying its deprotonation to form the corresponding carboxylate, or its potential decomposition pathways.

However, there is no specific research available in the scientific literature detailing quantum chemical calculations of the electronic structure or reaction energetics for this compound.

Reaction Mechanism Studies through Computational Simulation

Computational simulations provide a means to investigate the step-by-step process of a chemical reaction, known as the reaction mechanism. By modeling the transition states and intermediates along a reaction pathway, researchers can gain a deeper understanding of how a reaction proceeds. For instance, the synthesis of this compound could be studied computationally to optimize reaction conditions.

At present, no computational simulation studies on the reaction mechanisms involving this compound have been published in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Studies (focused on physicochemical parameters influencing chemical behavior)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a compound with its activity. While often used in drug discovery, QSAR can also be applied to understand how the physicochemical properties of a molecule influence its chemical behavior. For this compound, QSAR studies would involve calculating various molecular descriptors (e.g., lipophilicity, polar surface area, molecular volume) and relating them to a specific chemical property or behavior.

A search of the available literature did not yield any QSAR studies focused on the physicochemical parameters of this compound.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the intermolecular interactions between this compound and its environment, such as solvent molecules or other solutes. These simulations can reveal insights into solvation processes, aggregation behavior, and the formation of hydrogen bonds.

There are currently no published molecular dynamics simulation studies specifically investigating the intermolecular interactions of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.